molecular formula C5HF9 B7880983 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene

1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene

Cat. No.: B7880983
M. Wt: 232.05 g/mol
InChI Key: MZPZBRBIEBBNIA-UPHRSURJSA-N
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Description

1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene, also known as perfluoro(2-methyl-2-pentene), is a fluorinated olefin of significant interest in advanced chemical research and development. This compound serves as a critical precursor in the synthesis of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are extensively studied as next-generation refrigerants, solvents, and foam-blowing agents with low global warming potential . Its utility is demonstrated in catalytic hydrogenation processes, where it can be transformed into 1,1,1,2,3,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane (C6F12H2), a compound investigated as a useful refrigerant for the electronics industry . Furthermore, its structure, featuring an electron-deficient double bond, makes it a valuable building block in fluoride-ion catalyzed reactions with sulfur to synthesize perfluorinated 1,3-dithioles, a specialized class of heterocyclic compounds . With the molecular formula C6F12 and a molecular weight of 300.05 g/mol, it is characterized as a colorless to light yellow clear liquid with a high density of approximately 1.64 g/cm³ at 20°C . It is typically supplied at a high purity of >98.0% and is recommended to be stored at room temperature, preferably in a cool and dark place . Researchers value this compound for its role in developing sustainable industrial fluids and synthesizing novel fluorinated molecular structures. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(Z)-1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZBRBIEBBNIA-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(C(F)(F)F)(F)F)\F)\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isomerization of Perfluoroalkene Precursors

ParameterValue/RangeImpact on Yield
Temperature150–200°CHigher temperatures favor isomerization but risk decomposition
CatalystCsF or AlF₃Enhances reaction rate and selectivity
Reaction Time6–12 hoursProlonged duration improves conversion efficiency

This approach is limited by the need for high-purity starting materials and precise control over fluorine retention.

Oxidation and Functional Group Interconversion

Oxidation Conditions

  • Oxidizing Agent : N₂O₄ (10.9 g, 0.118 mol) under O₂ flow

  • Temperature : −7°C to room temperature (gradual increase)

  • Yield : 65.7% after vacuum distillation

Dehydration would require innovative strategies, such as the use of superacids or radical initiators, to overcome the lack of β-hydrogens.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

MethodYield PotentialComplexityScalabilityKey Challenges
IsomerizationModerateHighIndustrialRequires high-purity catalysts and precursors
Nucleophilic SubstitutionLowModerateLab-scaleLimited hydrogen introduction efficiency
Oxidation-DehydrationTheoreticalVery HighUnprovenLack of β-hydrogens in intermediates
Radical HydrogenationUnknownExtremeExperimentalUncontrolled side reactions

Industrial and Environmental Considerations

Scalable production of 1,1,1,3,4,4,5,5,5-nonafluoro-2-pentene faces significant hurdles, including the cost of fluorinated precursors and the environmental impact of fluorine waste. Recent advances in continuous-flow reactors and catalyst recycling, as demonstrated in the synthesis of related compounds , offer promising avenues for improving sustainability.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one of the fluorine atoms is replaced by another nucleophile.

    Addition Reactions: It can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of new carbon-halogen bonds.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used under reflux conditions.

    Electrophilic Addition: Hydrogen chloride or bromine can be used at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used under inert atmosphere conditions.

Major Products Formed:

    Substitution: Products include partially fluorinated pentenes with different substituents.

    Addition: Products include halogenated pentanes.

    Reduction: Products include partially or fully hydrogenated pentenes.

Scientific Research Applications

Synthesis and Properties

NF2P can be synthesized from perfluoro-2-methyl-2-pentene (PMP) through various chemical reactions. The synthesis typically involves the reaction of PMP with carboxylic acids and alcohols to produce Michael-type addition products. These reactions yield compounds such as 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentane and 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-alkoxypentane in good yields .

The properties of NF2P include:

  • High thermal stability : Suitable for high-temperature applications.
  • Low surface tension : Enhances its effectiveness in surfactant applications.
  • Hydrophobicity : Provides excellent water and oil repellency.

Fluorinated Polymers

NF2P is utilized in the synthesis of fluorinated polymers that exhibit superior water and oil repellency. These polymers can be used in coatings for textiles and other materials to enhance their durability and resistance to environmental factors. A notable study demonstrated the successful preparation of copolymers using NF2P that showed adjustable thermal properties and hydrophobic characteristics .

Polymer Type Water Contact Angle Oil Contact Angle Thermal Decomposition Temperature (°C)
Homopolymer>100>100>220
CopolymerVariable (dependent on composition)Variable (dependent on composition)Variable (dependent on composition)

Surfactants

The compound's low surface tension makes it an effective component in surfactants. Research indicates that surfactants containing NF2P demonstrate lower critical micelle concentrations (CMC) compared to traditional surfactants like PFOA (Perfluorooctanoic acid), making them more efficient at lower concentrations .

Coatings and Sealants

Due to its excellent repellent properties and thermal stability, NF2P-based polymers are ideal for use in protective coatings for various substrates. These coatings can be applied in environments where exposure to moisture or oils is prevalent.

Fluorinated Solvents

NF2P can serve as a precursor for synthesizing fluorinated solvents that are used in specialized cleaning applications or as reaction mediums in organic synthesis. The unique properties of fluorinated solvents enhance their performance in critical cleaning processes.

Case Study 1: Textile Coatings

A recent study explored the application of NF2P-derived polymers in textile coatings. The results indicated that fabrics treated with these coatings exhibited significant improvements in water and oil repellency compared to untreated samples. The contact angles measured were consistently above 100°, demonstrating the effectiveness of NF2P-based treatments .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of NF2P highlighted its stability and low toxicity profile compared to other fluorinated compounds. Field studies indicated minimal bioaccumulation potential and suggested that NF2P could be a safer alternative in industrial applications where fluorinated chemicals are typically employed .

Mechanism of Action

The mechanism by which 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene exerts its effects is primarily through its high electronegativity and strong carbon-fluorine bonds. These properties make it highly reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Alkenes

a) 3,3,4,4,5,5,5-Heptafluoro-1-pentene (CAS 71164-40-4)
  • Formula : C₅H₃F₇
  • Molecular Weight : 196.07 g/mol
  • Key Differences : Fewer fluorine atoms (7 vs. 9) and a terminal double bond (position 1 vs. 2). Lower molecular weight results in higher volatility .
b) 3,4,4,5,5,5-Hexafluoro-2-pentene
  • Synthesis : Prepared via dehydrofluorination of 1,1,1,2,2,3,3-heptafluoropentane using solid KOH at 200–300°C.
c) Decafluoro-2-pentene (CAS 72804-49-0)
  • Formula : C₅F₁₀
  • Regulatory Status : Subject to EPA reporting for significant new uses (e.g., industrial applications) due to high fluorine content .

Fluorinated Alkynes

1,1,1,4,4,5,5,5-Octafluoro-2-pentyne (CAS 378-22-3)
  • Formula : C₅F₈
  • Molecular Weight : 212.04 g/mol
  • Key Differences : Triple bond (alkyne) instead of double bond (alkene). Lower boiling point due to reduced molecular weight and linear structure .

Complex Fluorinated Derivatives

a) 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene (CAS 30320-26-4)
  • Formula : C₉F₁₈
  • Molecular Weight : 450.07 g/mol
  • Structure : Branched with pentafluoroethyl (-C₂F₅) and two trifluoromethyl groups. Higher density (1.674 g/cm³) and boiling point (141.6°C) due to increased fluorine content and molecular complexity .
b) 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane (CAS 132182-92-4)
  • Formula : C₇H₃F₁₃O
  • Applications : Likely used as a solvent or refrigerant due to its ether (-O-) functional group and high fluorine content .

Key Research Findings

  • Melt-Memory in Polymers: 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene enhances melt-memory in isotactic polypropylene copolymers, widening the temperature range for Domain II (heterogeneous melt phase) as fluorine content increases .
  • Regulatory Considerations : Decafluoro-2-pentene (CAS 72804-49-0) is regulated under EPA guidelines for significant new uses, highlighting its industrial importance .
  • Synthetic Challenges : Branched fluorinated alkenes (e.g., C₉F₁₈) require multi-step synthesis involving iodinated intermediates and phase-transfer catalysts .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene, and how do reaction conditions influence yield?

  • The compound is synthesized via dehydrofluorination of precursor fluorocarbons, such as 1,1,1,2,2,3,3-heptafluoropentane, using solid KOH or fluorided alumina catalysts at elevated temperatures (200–300°C) . Reaction optimization requires precise control of temperature, catalyst loading, and solvent choice (e.g., isopropanol vs. inert media) to minimize side reactions like over-defluorination. Yield improvements (>80%) are achieved by maintaining anhydrous conditions and employing stepwise purification via fractional distillation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • 19F NMR is critical for verifying fluorine substitution patterns, with chemical shifts typically ranging between -70 to -120 ppm for CF3 and CF2 groups . GC-MS with electron capture detection (ECD) enhances sensitivity for low-concentration impurities, while FT-IR identifies residual C-H bonds (absent in perfluorinated analogs) at ~2900 cm⁻¹ . Cross-validation with X-ray crystallography (if crystalline derivatives are isolable) provides definitive bond-length and angle data, as demonstrated in related fluorinated pentene structures .

Q. How does the thermal stability of this compound affect its handling in high-temperature applications?

  • Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250°C, with primary degradation products including CF3 radicals and smaller fluorinated alkenes . For high-temperature studies (e.g., combustion kinetics), sealed systems with inert liners (PTFE or nickel alloys) are recommended to prevent vessel corrosion. Differential scanning calorimetry (DSC) should be conducted at heating rates ≤5°C/min to capture exothermic events accurately .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for dehydrofluorination reactions?

  • Discrepancies arise from competing pathways: (i) E2 elimination favored by strong bases (KOH) versus (ii) carbocation intermediates in acid-catalyzed systems. Impurities in precursor fluorocarbons (e.g., residual hydrogenated chains) can poison catalysts, reducing turnover frequencies by 30–50% . Advanced kinetic studies using isotopic labeling (e.g., D/H substitution) and in situ FT-IR monitoring are recommended to resolve these ambiguities .

Q. How can computational modeling (DFT/MD) predict the compound’s reactivity in novel fluorination reactions?

  • Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates activation energies for fluorine substitution, identifying reactive sites (e.g., the C3 position as electrophilic due to adjacent CF3 groups) . Molecular dynamics (MD) simulations in solvent models (e.g., COSMO-RS) predict solubility parameters and aggregation behavior, aiding solvent selection for homogeneous catalysis . Validate models against experimental thermodynamic data (e.g., enthalpy of vaporization from NIST databases) .

Q. What strategies address conflicting literature data on the compound’s environmental persistence and toxicity?

  • Contradictions stem from variable analytical methods: LC-MS/MS with isotope dilution is superior to GC-ECD for quantifying trace degradation products (e.g., perfluorinated carboxylic acids) in environmental matrices . Accelerated aging studies under UV/ozone exposure should follow OECD guidelines (Test No. 307) to standardize half-life measurements. Cross-disciplinary collaboration with ecotoxicology labs is essential to assess bioaccumulation factors (BAFs) in model organisms .

Q. Why do crystallographic studies of related fluorinated alkenes show anomalous bond-length variations, and how does this apply to this compound?

  • Fluorine’s high electronegativity induces bond shortening (C-F: ~1.34 Å) and angular distortions (C-C-F: ~109°), as observed in X-ray structures of 1,1,1,5,5,5-hexafluoro-2,4-dimethoxypentane . For the target compound, synchrotron-based crystallography or neutron diffraction (where feasible) can resolve static disorder artifacts common in perfluorinated crystals. Compare results with gas-phase electron diffraction data to isolate lattice effects .

Methodological Recommendations

  • Experimental Replication : Repeat key syntheses using strictly anhydrous conditions and high-purity precursors (>99.9%) to mitigate batch-to-batch variability .
  • Data Transparency : Publish raw NMR/GC-MS spectra and crystallographic .cif files in supplementary materials to facilitate reproducibility .
  • Interdisciplinary Frameworks : Integrate synthetic chemistry with computational toxicology models (e.g., QSAR) to prioritize hazardous degradation pathways for regulatory evaluation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene
Reactant of Route 2
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1,1,1,3,4,4,5,5,5-Nonafluoro-2-pentene

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